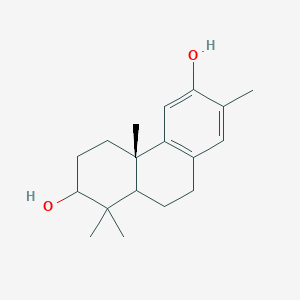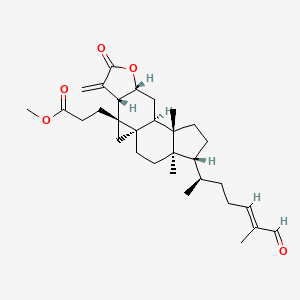
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a podocarpane-type diterpenoid compound isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
科学的研究の応用
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has several scientific research applications, including:
Chemistry: Studying its unique structure and reactivity.
Biology: Investigating its potential biological activities, such as enzyme inhibition.
Medicine: Exploring its potential therapeutic effects, particularly in relation to its inhibitory activity on specific enzymes.
Industry: Although not widely used industrially, it serves as a model compound for studying diterpenoids.
作用機序
将来の方向性
生化学分析
Biochemical Properties
13-Methyl-8,11,13-podocarpatriene-3,12-diol plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme is involved in the conversion of inactive cortisone to active cortisol, which is crucial for regulating various metabolic processes. By inhibiting 11β-HSD1, 13-Methyl-8,11,13-podocarpatriene-3,12-diol can potentially modulate cortisol levels, thereby influencing metabolic and inflammatory pathways .
Cellular Effects
The effects of 13-Methyl-8,11,13-podocarpatriene-3,12-diol on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, particularly those involved in inflammation and metabolism. By inhibiting 11β-HSD1, 13-Methyl-8,11,13-podocarpatriene-3,12-diol can reduce the production of active cortisol, thereby modulating inflammatory responses and metabolic activities . Additionally, this compound may influence gene expression related to these pathways, further affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 13-Methyl-8,11,13-podocarpatriene-3,12-diol exerts its effects primarily through the inhibition of 11β-HSD1 . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body. The binding interaction between 13-Methyl-8,11,13-podocarpatriene-3,12-diol and 11β-HSD1 is crucial for its inhibitory effect. Additionally, this compound may influence other molecular pathways by modulating gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Methyl-8,11,13-podocarpatriene-3,12-diol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 13-Methyl-8,11,13-podocarpatriene-3,12-diol remains stable under specific conditions, allowing for sustained inhibition of 11β-HSD1 and prolonged modulation of cortisol levels . Degradation of the compound over time can reduce its efficacy, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of 13-Methyl-8,11,13-podocarpatriene-3,12-diol vary with different dosages in animal models. At lower doses, this compound effectively inhibits 11β-HSD1, leading to reduced cortisol levels and modulation of metabolic and inflammatory pathways . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular function . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
13-Methyl-8,11,13-podocarpatriene-3,12-diol is involved in metabolic pathways related to cortisol regulation. By inhibiting 11β-HSD1, this compound affects the conversion of cortisone to cortisol, thereby influencing metabolic flux and metabolite levels . Additionally, 13-Methyl-8,11,13-podocarpatriene-3,12-diol may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic activities .
Transport and Distribution
The transport and distribution of 13-Methyl-8,11,13-podocarpatriene-3,12-diol within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing the therapeutic potential of 13-Methyl-8,11,13-podocarpatriene-3,12-diol.
Subcellular Localization
The subcellular localization of 13-Methyl-8,11,13-podocarpatriene-3,12-diol plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 13-Methyl-8,11,13-podocarpatriene-3,12-diol can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
準備方法
Industrial Production Methods: Industrial production methods for (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol are not well-documented, likely due to its primary use in research rather than commercial applications. The compound is usually produced in small quantities for scientific studies.
化学反応の分析
Types of Reactions: (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired transformation. Common reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
類似化合物との比較
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar core structure but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is unique due to its specific structural features and its ability to inhibit 11β-Hydroxysteroid dehydrogenase type 1 . This sets it apart from other diterpenoids with different biological targets and activities.
特性
IUPAC Name |
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORBDMEFAYHRJ-LEOMRAHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@]3(CCC(C(C3CC2)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[(2,2,5,5-tetradeuteriooxolan-3-yl)oxycarbonylamino]butan-2-yl] phosphate](/img/structure/B1150816.png)
